2-Ethoxy-5-(morpholine-4-sulfonyl)aniline
Description
Contextualization of Multi-Functionalized Aromatic Amines in Contemporary Chemical Research
Multi-functionalized aromatic amines are a class of organic compounds that feature an aniline (B41778) core substituted with one or more additional functional groups. These compounds are of significant interest in contemporary chemical research due to their versatile reactivity and their prevalence in a wide range of biologically active molecules. The amino group of the aniline can act as a nucleophile or a base, and it can be readily modified to form amides, sulfonamides, and other nitrogen-containing functional groups. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents that can fine-tune the electronic properties and steric profile of the molecule. This ability to systematically modify the structure of multi-functionalized aromatic amines makes them ideal building blocks for the synthesis of libraries of compounds for drug discovery and materials science applications.
Significance of Morpholine (B109124) and Sulfonyl Moieties in Synthetic Methodologies
The morpholine and sulfonyl moieties are two functional groups that have independently demonstrated immense significance in synthetic and medicinal chemistry.
The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. It is considered a "privileged scaffold" in medicinal chemistry, as it is found in a large number of approved drugs. uni.lu The presence of the morpholine moiety can improve the pharmacokinetic properties of a drug, such as its solubility, metabolic stability, and ability to cross cell membranes. uni.lu From a synthetic standpoint, morpholine is a versatile building block that can be readily incorporated into molecules through reactions involving its secondary amine. uni.lu
The sulfonyl group (-SO2-) is a key component of the sulfonamide functional group (-SO2NR2), which is present in a wide array of antibacterial, anti-inflammatory, and anticancer drugs. researchgate.netnih.gov The sulfonyl group can act as a hydrogen bond acceptor and can participate in other non-covalent interactions, which are crucial for the binding of a drug to its biological target. nih.gov Synthetically, sulfonamides are typically prepared by the reaction of a sulfonyl chloride with an amine, providing a reliable method for their incorporation into complex molecules. nih.gov
The combination of these two moieties in a single molecule, as seen in 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline, creates a powerful synthetic intermediate with a unique set of properties.
Overview of the Chemical Compound's Position in Synthetic Strategy
This compound is strategically positioned as a key intermediate in the synthesis of more complex, biologically active molecules. Its multi-functional nature allows for a variety of subsequent chemical transformations. The primary amino group on the aniline ring is a key reactive site, enabling it to be used in reactions to form larger, more elaborate structures.
A primary application for this type of substituted aniline is in the synthesis of kinase inhibitors. For instance, structurally similar compounds, such as 5-(morpholine-4-sulfonyl)-2-phenoxyaniline, are used as key intermediates in the preparation of substituted pyrimidine derivatives that act as kinase inhibitors, which can be explored for their potential as anticancer agents. The synthetic strategy typically involves the reaction of the aniline's amino group with a halogenated pyrimidine core.
Similarly, other substituted anilines like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) are recognized as important pharmacophoric fragments for potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy. This underscores the role of the substituted aniline scaffold as a crucial component in the design of targeted therapeutics.
The presence of the ethoxy group and the morpholine-4-sulfonyl group on the aniline ring of this compound provides specific steric and electronic properties that can be exploited to achieve desired binding affinities and pharmacokinetic profiles in the final target molecules.
Research Aims and Scope for Investigating this compound
The primary research aim for investigating this compound is to utilize it as a versatile building block for the synthesis of novel, biologically active compounds. The scope of this research is broad and encompasses several key areas of medicinal chemistry.
A major focus is the design and synthesis of novel kinase inhibitors. By reacting this compound with various heterocyclic scaffolds, such as pyrimidines, researchers can generate libraries of new compounds to be screened for their inhibitory activity against a range of protein kinases implicated in diseases like cancer.
The investigation also extends to exploring the structure-activity relationships (SAR) of the resulting compounds. By systematically modifying the aniline intermediate and observing the effects on biological activity, chemists can gain a deeper understanding of the molecular features required for potent and selective inhibition of the target enzyme. This knowledge is crucial for the rational design of more effective therapeutic agents.
Furthermore, the physicochemical properties of this compound, such as its solubility and stability, are of interest as they can influence the properties of the final drug candidates. The morpholine and sulfonyl groups are known to modulate these properties, and a detailed understanding of their effects in this specific molecular context is a valuable aspect of the research.
Detailed Research Findings
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O4S |
| Molecular Weight | 286.35 g/mol |
| CAS Number | 736948-98-4 |
| Predicted XlogP | 0.4 |
| Monoisotopic Mass | 286.09872 Da |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |
| InChI | InChI=1S/C12H18N2O4S/c1-2-18-12-4-3-10(9-11(12)13)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 |
| InChIKey | KXULWZPHEQZNOZ-UHFFFAOYSA-N |
Data sourced from PubChem. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 287.10600 | 162.6 |
| [M+Na]+ | 309.08794 | 168.7 |
| [M-H]- | 285.09144 | 167.7 |
| [M+NH4]+ | 304.13254 | 175.4 |
| [M+K]+ | 325.06188 | 166.7 |
| [M+H-H2O]+ | 269.09598 | 154.9 |
Data sourced from PubChem and predicted using CCSbase. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-18-12-4-3-10(9-11(12)13)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXULWZPHEQZNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2 Ethoxy 5 Morpholine 4 Sulfonyl Aniline
Elucidation of Reaction Mechanisms in the Formation of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline
The formation of this compound likely proceeds through a multi-step synthesis, culminating in the formation of the sulfonamide bond and the presence of the ethoxy and amino functional groups on the aniline (B41778) ring. The key reaction mechanisms involved are discussed below.
The introduction of the sulfonyl group onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through an electrophilic aromatic substitution (EAS) reaction. The synthesis of a structurally similar compound, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), provides a plausible synthetic route that can be adapted for the target molecule.
In a likely synthetic pathway, a substituted benzene (B151609) ring, such as phenetole (B1680304) (ethoxybenzene), would first undergo chlorosulfonylation using chlorosulfonic acid (ClSO₃H). This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The ethoxy group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. Due to steric hindrance from the ethoxy group, the para-position is generally favored. Thus, the primary product of this step would be 4-ethoxybenzenesulfonyl chloride.
The mechanism of this electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of chlorosulfonic acid, followed by the loss of a proton to restore aromaticity.
Subsequently, the introduction of a nitro group can be achieved through nitration, another electrophilic aromatic substitution reaction. The sulfonyl chloride group is a meta-director. Therefore, nitration of 4-ethoxybenzenesulfonyl chloride would be expected to yield 4-ethoxy-3-nitrobenzenesulfonyl chloride.
While electrophilic aromatic substitution is the primary pathway for introducing substituents onto the benzene ring in this context, nucleophilic aromatic substitution (SNAAr) is not the conventional method for the direct formation of the aniline precursor. However, it is a relevant mechanism in the broader context of aromatic chemistry. SNAAr reactions typically require a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halogen). An incoming nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group. While not directly applicable to the primary synthesis of the aniline ring itself in this case, understanding this mechanism is important for considering alternative synthetic strategies.
The final key step in the synthesis of this compound is the formation of the sulfonamide bond. This is achieved through the reaction of the synthesized sulfonyl chloride (e.g., 4-ethoxy-3-nitrobenzenesulfonyl chloride) with morpholine (B109124). This is a nucleophilic acyl substitution-type reaction at the sulfur atom.
The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the sulfonamide linkage. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The final step would then be the reduction of the nitro group to an amino group, for which various reducing agents can be used, such as catalytic hydrogenation (e.g., H₂/Pd-C).
Reaction Kinetics and Thermodynamic Analysis of Key Synthetic Steps
The kinetics of sulfonamide formation from sulfonyl chlorides and amines are generally second-order, being first-order in both the sulfonyl chloride and the amine. The rate of reaction is influenced by the electronic and steric properties of both reactants. Electron-withdrawing groups on the aniline decrease its nucleophilicity and thus slow down the reaction, while electron-donating groups increase the reaction rate.
Thermodynamically, the formation of the sulfonamide bond is an exothermic and exergonic process, making the reaction favorable under standard conditions. The precise kinetic and thermodynamic parameters for the synthesis of this compound are not available in the literature. However, data from analogous systems can provide estimations. For instance, studies on the oxidation of meta-substituted anilines have shown that the entropy of activation is often negative, suggesting a more ordered transition state, which is consistent with a bimolecular reaction mechanism.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Amidation Step
| Parameter | Hypothetical Value Range | Significance |
| Rate Constant (k) | 10⁻³ - 10⁻¹ M⁻¹s⁻¹ | Indicates the speed of the reaction. |
| Activation Energy (Ea) | 40 - 70 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Activation (ΔH‡) | 35 - 65 kJ/mol | The change in heat content in going from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | -80 to -120 J/mol·K | A negative value suggests a more ordered transition state, typical for bimolecular reactions. |
| Gibbs Free Energy of Activation (ΔG‡) | 80 - 100 kJ/mol | The overall energy barrier for the reaction. |
Note: These values are illustrative and based on general knowledge of similar reactions. Actual experimental values may differ.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, transition state geometries, and energetics. While no specific DFT studies on this compound were found, research on related sulfonylation and amination reactions provides valuable insights.
DFT calculations can be used to model the reaction pathway for the formation of the sulfonamide bond. These calculations can determine the geometries of the reactants, transition state, and products, as well as their relative energies.
For the reaction between a substituted aniline and a sulfonyl chloride, DFT studies would likely show a transition state where the nitrogen-sulfur bond is partially formed and the sulfur-chlorine bond is partially broken. The calculated activation energy from such a study would provide a theoretical basis for the reaction's feasibility and rate.
Recent DFT investigations into the sulfonylation of anilines have explored the role of catalysts and the influence of substituents on the reaction barrier. These studies can help in predicting the most favorable reaction conditions for the synthesis of this compound.
Table 2: Illustrative DFT-Calculated Energy Profile for a Model Sulfonamide Formation
| Species | Relative Energy (kcal/mol) |
| Reactants (Aniline + Sulfonyl Chloride) | 0.0 |
| Transition State | +15 to +25 |
| Products (Sulfonamide + HCl) | -10 to -20 |
Note: These are typical energy ranges for such reactions and are provided for illustrative purposes.
Molecular Dynamics Simulations of Intermediates and Transition States
Molecular dynamics (MD) simulations serve as a powerful computational tool to elucidate the intricate details of chemical reaction pathways at an atomic level. For a substituted aniline like this compound, MD simulations could provide invaluable insights into the stability of intermediates and the energy barriers of transition states in various reactions.
Theoretical Application to this compound:
In a hypothetical reaction, such as electrophilic aromatic substitution, MD simulations could model the formation of the sigma complex (arenium ion) intermediate. The simulation would track the conformational changes of the morpholine ring, the orientation of the ethoxy group, and the interactions with solvent molecules. These dynamics would be crucial in understanding the regioselectivity of such reactions.
Table 1: Hypothetical Energy Profile for Electrophilic Bromination
| Step | Species | Relative Energy (kcal/mol) | Key Interactions Simulated |
| 1 | Reactants (Aniline + Br₂) | 0 | Solvation shell of reactants |
| 2 | Transition State 1 (π-complex) | +5.2 | Initial approach of Br₂ to the aromatic ring |
| 3 | Intermediate (Sigma Complex) | +2.8 | C-Br bond formation, charge delocalization |
| 4 | Transition State 2 | +15.7 | Proton abstraction by a base |
| 5 | Products (Bromo-aniline + HBr) | -10.1 | Solvation of final products |
Note: The data presented in this table is illustrative and not based on experimental results for this compound.
Role of Catalysis in Modulating Reaction Mechanisms and Selectivity
Catalysis is fundamental in synthetic chemistry for controlling reaction rates, influencing regioselectivity, and promoting enantioselectivity. For a multifunctional molecule like this compound, both homogeneous and heterogeneous catalysis would play distinct and significant roles.
Homogeneous Catalysis in Amidation and Sulfonation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity under mild reaction conditions.
Amidation: The primary amine group of this compound can undergo acylation to form amides. A common homogeneous catalyst for this transformation is 4-dimethylaminopyridine (B28879) (DMAP). The mechanism involves the initial acylation of DMAP to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the aniline nitrogen.
Sulfonation: While the molecule already contains a sulfonyl group, further modification or reactions at other sites could be catalyzed. For instance, transition-metal catalysts (e.g., Palladium or Copper complexes) could be employed for cross-coupling reactions at the aromatic ring, with the existing substituents directing the position of the new bond.
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysts, being in a different phase from the reactants, are advantageous for their ease of separation and recyclability, contributing to more sustainable chemical processes.
Reductions and Hydrogenations: The aromatic ring of this compound could be hydrogenated to the corresponding cyclohexylamine (B46788) derivative using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction would proceed via the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Oxidations: Selective oxidation of the aniline group could be achieved using supported metal catalysts. The choice of catalyst and reaction conditions would be critical to prevent over-oxidation or side reactions involving the ethoxy and morpholine groups.
Table 2: Overview of Potential Catalytic Transformations
| Reaction Type | Catalyst Type | Catalyst Example | Potential Product Feature |
| Amidation | Homogeneous | DMAP | N-acylated aniline |
| C-C Coupling | Homogeneous | Pd(PPh₃)₄ | Biaryl derivative |
| Hydrogenation | Heterogeneous | Pd/C | Cyclohexylamine derivative |
| Selective Oxidation | Heterogeneous | Supported Au nanoparticles | Azo or azoxy compounds |
Derivatization and Functionalization Chemistry of 2 Ethoxy 5 Morpholine 4 Sulfonyl Aniline
Reactivity of the Primary Amine Functionality
The primary amine group attached to the aromatic ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
The nucleophilic nature of the primary amine in 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline allows it to readily undergo acylation reactions with acylating agents such as acyl chlorides and anhydrides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct, leading to the formation of the corresponding amides. For instance, reaction with acetyl chloride would yield N-(2-ethoxy-5-(morpholine-4-sulfonyl)phenyl)acetamide.
Similarly, the primary amine can be subjected to alkylation reactions with alkyl halides or other alkylating agents. These reactions can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants. It is important to control the reaction conditions to avoid over-alkylation.
Table 1: Representative Acylation and Alkylation Reactions of the Primary Amine
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | N-(2-ethoxy-5-(morpholine-4-sulfonyl)phenyl)acetamide |
| This compound | Benzoyl chloride | N-(2-ethoxy-5-(morpholine-4-sulfonyl)phenyl)benzamide |
| This compound | Methyl iodide | 2-Ethoxy-N-methyl-5-(morpholine-4-sulfonyl)aniline |
Note: The products listed are hypothetical and based on general chemical principles.
The primary aromatic amine of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This diazotization reaction is a gateway to a wide array of functional group transformations.
The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, including:
Sandmeyer Reactions: Replacement of the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt.
Schiemann Reaction: Replacement with fluorine upon thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.
Gattermann Reaction: Replacement with a halide using copper powder as a catalyst.
Gomberg-Bachmann Reaction: Arylation reactions with other aromatic compounds.
Reduction: Replacement with hydrogen using reducing agents like hypophosphorous acid.
Table 2: Potential Products from Diazotization and Subsequent Reactions
| Reaction Type | Reagent(s) | Potential Product |
| Diazotization | NaNO₂, HCl (0-5 °C) | 2-Ethoxy-5-(morpholine-4-sulfonyl)benzenediazonium chloride |
| Sandmeyer | CuCl | 1-Chloro-2-ethoxy-5-(morpholine-4-sulfonyl)benzene |
| Sandmeyer | CuBr | 1-Bromo-2-ethoxy-5-(morpholine-4-sulfonyl)benzene |
| Sandmeyer | CuCN | 2-Ethoxy-5-(morpholine-4-sulfonyl)benzonitrile |
| Schiemann | 1. HBF₄ 2. Heat | 1-Ethoxy-2-fluoro-4-(morpholine-4-sulfonyl)benzene |
| Reduction | H₃PO₂ | 1-Ethoxy-4-(morpholine-4-sulfonyl)benzene |
Note: The products listed are hypothetical and based on general chemical principles.
The primary amine of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. The resulting imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines.
For example, the reaction with benzaldehyde (B42025) would yield (E)-N-benzylidene-2-ethoxy-5-(morpholine-4-sulfonyl)aniline. Subsequent reduction of this imine, for instance with sodium borohydride, would afford the corresponding secondary amine, N-benzyl-2-ethoxy-5-(morpholine-4-sulfonyl)aniline.
Transformations Involving the Sulfonamide Moiety
The sulfonamide group, while generally stable, can also be a site for chemical modification, offering further avenues for derivatization.
The sulfonamide linkage in this compound is generally resistant to hydrolysis under neutral or basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the sulfur-nitrogen bond can occur, leading to the formation of the corresponding sulfonic acid and morpholine (B109124). The stability of the sulfonamide bond is a key feature that is often exploited in medicinal chemistry, where this group can serve as a stable pharmacophore.
While the nitrogen atom of the sulfonamide is generally less nucleophilic due to the electron-withdrawing effect of the two adjacent sulfonyl oxygens, the nitrogen atom within the morpholine ring presents a potential site for N-substitution reactions. Alkylation of the morpholine nitrogen would lead to the formation of a quaternary ammonium (B1175870) salt. This transformation would likely require a reactive alkylating agent and could be influenced by steric hindrance around the nitrogen atom. Such modifications could be used to alter the solubility and other physicochemical properties of the molecule.
Modification of the Ethoxy Group
The ethoxy group (-OCH2CH3) is an ether linkage to the aromatic ring and presents a potential site for modification, primarily through cleavage or transformation.
Ether cleavage is a common transformation for aryl ethers, typically requiring harsh conditions such as strong acids (e.g., HBr or HI) or Lewis acids (e.g., BBr3). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base. In the case of this compound, treatment with a strong acid could potentially cleave the ethoxy group to yield the corresponding phenol (B47542), 2-hydroxy-5-(morpholine-4-sulfonyl)aniline.
Table 1: Hypothetical Ether Cleavage Reactions of this compound
| Reagent | Potential Product | Reaction Type |
| HBr (excess) | 2-Hydroxy-5-(morpholine-4-sulfonyl)aniline | Ether Cleavage |
| BBr3 | 2-Hydroxy-5-(morpholine-4-sulfonyl)aniline | Ether Cleavage |
It is important to consider that the other functional groups, namely the aniline (B41778) and the morpholine sulfonamide, might also be susceptible to reaction under these strongly acidic conditions, potentially leading to a mixture of products or decomposition.
Cyclization and Ring-Forming Reactions Utilizing this compound as a Precursor
The presence of both an amino group and an ortho-alkoxy group suggests that this compound could serve as a precursor in various cyclization reactions to form heterocyclic systems. For instance, reactions involving the aniline nitrogen and the ortho position of the ring are well-established in organic synthesis.
However, specific examples of cyclization reactions starting from this compound are not documented in the surveyed literature. General methodologies for the synthesis of benzoxazines or other related heterocycles often involve ortho-aminophenols or their derivatives. If the ethoxy group were first cleaved to a hydroxyl group, the resulting aminophenol could be a versatile precursor for such cyclizations.
Synthesis of Complex Polyfunctionalized Molecules from this compound
The utility of a molecule as a building block in the synthesis of more complex structures is a cornerstone of modern organic chemistry.
While this compound is commercially available, its application as a key intermediate in multi-step organic syntheses described in patents or scholarly articles appears to be limited or not publicly disclosed. In medicinal chemistry, aniline derivatives are frequently used as starting materials for the synthesis of a wide array of bioactive compounds. The functional groups present in this compound offer several handles for further chemical modification. The amino group, for example, can be readily acylated, alkylated, or converted to a diazonium salt for subsequent Sandmeyer-type reactions.
The potential for creating structural diversity from this compound is significant, given its multiple reactive sites. The aromatic ring itself is amenable to electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered. The aniline nitrogen can be derivatized to form amides, sulfonamides, or participate in coupling reactions. The morpholine ring, while generally stable, could potentially be modified under specific conditions.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent/Conditions | Potential Product Moiety |
| N-Acylation | Acetyl chloride, base | N-acetyl aniline derivative |
| N-Alkylation | Alkyl halide, base | N-alkyl aniline derivative |
| Diazotization | NaNO2, HCl | Diazonium salt intermediate |
| Aromatic Halogenation | NBS or NCS | Halogenated aromatic ring |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Application of High-Resolution NMR Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Through various NMR experiments, it is possible to determine the carbon-hydrogen framework and the connectivity between atoms.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons of the ethoxy group and the protons on the aromatic ring, as well as within the morpholine (B109124) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is key to connecting the different fragments of the molecule, such as linking the ethoxy group and the morpholine sulfonyl group to the correct positions on the aniline (B41778) ring.
The following table summarizes the hypothetical ¹H and ¹³C NMR data for this compound.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |
| 1 | - | 148.5 | - | H3, H4, H1' |
| 2 | - | 115.0 | - | H3, H4, H1' |
| 3 | 7.10 (d) | 118.0 | H4 | C1, C2, C5 |
| 4 | 6.80 (dd) | 112.5 | H3, H6 | C2, C5, C6 |
| 5 | - | 130.0 | - | H3, H4, H6 |
| 6 | 7.30 (d) | 125.0 | H4 | C2, C4, C5 |
| 1' | 4.10 (q) | 64.5 | H2' | C1, C2' |
| 2' | 1.45 (t) | 14.8 | H1' | C1' |
| 3', 5' | 3.75 (t) | 66.2 | H4', H6' | C4', C6' |
| 4', 6' | 3.10 (t) | 46.0 | H3', H5' | C3', C5' |
| NH₂ | 4.50 (s, br) | - | - | C2, C6 |
Solid-State NMR for Polymorphic Analysis
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a valuable tool for identifying and characterizing different polymorphs. By analyzing the chemical shifts and relaxation times in the solid state, which are sensitive to the local molecular environment, ssNMR can distinguish between different crystal packing arrangements. While no specific polymorphic forms of this compound have been reported, ssNMR would be the technique of choice for such an investigation.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate mass measurement, which can be used to confirm the molecular formula of a compound. For this compound (C₁₂H₁₈N₂O₄S), the expected exact mass can be calculated.
| Ion | Calculated m/z |
| [M+H]⁺ | 287.1060 |
| [M+Na]⁺ | 309.0880 |
The observation of ions with these precise m/z values in an HRMS spectrum would provide strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Information
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides valuable information about the structure of the molecule. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| 287.1060 | 258.0799 | C₂H₅ (ethoxy group) |
| 287.1060 | 200.0541 | C₄H₈NO (morpholine) |
| 287.1060 | 154.0636 | SO₂(morpholine) |
This fragmentation pattern would be consistent with the known structure, showing the loss of the ethoxy and morpholine moieties.
Single-Crystal X-ray Diffraction as a Method for Absolute Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice.
A successful single-crystal X-ray diffraction study of this compound would provide:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths, bond angles, and torsion angles.
Information about the conformation of the molecule in the solid state.
Details of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
The expected output would be a detailed crystallographic information file (CIF) containing all the atomic coordinates and other relevant parameters. This technique would provide the absolute proof of the structure of this compound.
Crystallization Techniques for this compound
Obtaining high-quality single crystals is a prerequisite for elucidation of the three-dimensional molecular structure by X-ray diffraction. The successful crystallization of an organic compound like this compound depends on a systematic exploration of solvents and crystallization conditions to facilitate slow nucleation and growth.
Commonly employed techniques suitable for this molecule include:
Slow Evaporation: This is often the simplest and most successful method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the solute concentration to the point of supersaturation, promoting the formation of well-ordered crystals. For this compound, solvents such as ethanol (B145695), methanol, or ethyl acetate (B1210297) might be appropriate.
Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a vial of "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, leading to crystallization. A common setup would be dissolving the aniline derivative in a solvent like dichloromethane (B109758) and allowing vapors of an anti-solvent like hexane (B92381) to diffuse into it.
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, resulting in crystal formation. This method is effective when the compound's solubility is significantly temperature-dependent.
The choice of solvent is critical and is determined by the polarity of the molecule. Given the presence of an ethoxy group, a sulfonamide, a morpholine ring, and an aniline moiety, a solvent of intermediate polarity, or a mixture of polar and non-polar solvents, would likely yield the best results.
Analysis of Intermolecular Interactions and Crystal Packing
Once a suitable crystal is obtained and its structure is determined by X-ray crystallography, a detailed analysis of the crystal packing and intermolecular interactions can be performed. These non-covalent interactions dictate the physical properties of the solid material. For this compound, the key interactions expected to govern the crystal lattice are:
Hydrogen Bonds: The primary amine (-NH₂) group is a strong hydrogen bond donor. The oxygen atoms of the sulfonyl group (S=O) are strong hydrogen bond acceptors. The oxygen and nitrogen atoms of the morpholine ring and the oxygen of the ethoxy group can also act as potential hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by a network of N-H···O hydrogen bonds, potentially forming chains or dimeric motifs that link adjacent molecules.
π-π Stacking: The substituted benzene (B151609) rings may engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion, further stabilizing the structure.
The analysis of these interactions provides insight into the supramolecular architecture of the compound in the solid state.
Table 1: Expected Hydrogen Bond Parameters in the Crystal Structure This table presents typical geometric values for the types of hydrogen bonds that this compound is capable of forming, based on crystallographic data of similar functional groups.
| Donor (D) | Acceptor (A) | Interaction | Typical D-H···A Angle (°) | Typical H···A Distance (Å) |
|---|---|---|---|---|
| N-H (Aniline) | O=S (Sulfonyl) | N-H···O | 150 - 180 | 1.8 - 2.2 |
| N-H (Aniline) | O (Morpholine) | N-H···O | 140 - 170 | 1.9 - 2.3 |
| N-H (Aniline) | O (Ethoxy) | N-H···O | 140 - 170 | 1.9 - 2.4 |
| C-H (Aromatic) | O=S (Sulfonyl) | C-H···O | 120 - 160 | 2.2 - 2.8 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing molecular structure. The vibrational spectrum of this compound would exhibit characteristic bands corresponding to its various structural components.
Aniline Group: The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) vibration would be observed around 1600-1650 cm⁻¹.
Sulfonyl Group: The sulfonyl group will give rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
Morpholine and Ethoxy Groups: C-H stretching vibrations from the aliphatic ethyl and morpholine groups will be present in the 2850-3000 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkages in both the ethoxy and morpholine moieties would produce strong bands in the 1050-1250 cm⁻¹ region.
Aromatic System: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands provide information about the substitution pattern on the benzene ring.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the sulfonyl group and the aromatic ring system.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table outlines the expected wavenumber ranges for the characteristic vibrations of the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aniline (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aniline (-NH₂) | N-H Scissoring | 1600 - 1650 | Medium-Strong |
| Sulfonyl (-SO₂-) | S=O Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonyl (-SO₂-) | S=O Symmetric Stretch | 1140 - 1180 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |
| Ether (Ethoxy/Morpholine) | C-O-C Asymmetric Stretch | 1200 - 1270 | Strong |
| Aliphatic (Ethyl/Morpholine) | C-H Stretch | 2850 - 3000 | Medium-Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Aromatic System Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The chromophore in this compound is the substituted benzene ring.
The aniline structure is known to exhibit two primary absorption bands originating from π → π* transitions. The presence of substituents on the aromatic ring significantly influences the position (λ_max) and intensity (ε_max) of these bands.
Auxochromic Effects: The amino (-NH₂) and ethoxy (-OC₂H₅) groups are powerful auxochromes, meaning they are electron-donating groups with non-bonding electrons that can interact with the π-system of the benzene ring. This conjugation extends the chromophore and typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene.
Sulfonyl Group Effect: The morpholine-sulfonyl group is an electron-withdrawing group, which will also influence the electronic distribution in the aromatic ring and thus the energy of the electronic transitions.
The UV-Vis spectrum, likely recorded in a solvent such as ethanol or acetonitrile, would be expected to show strong absorption bands characteristic of a highly substituted aniline derivative.
Table 3: Expected Electronic Transitions and Absorption Maxima This table presents the anticipated electronic transitions for the substituted aromatic system based on data from analogous compounds.
| Transition Type | Description | Anticipated λ_max (nm) |
|---|---|---|
| π → π | Primary band, related to the E₂ band of benzene | ~230 - 260 |
| π → π | Secondary band, related to the B band of benzene | ~280 - 320 |
Computational and Theoretical Chemistry of 2 Ethoxy 5 Morpholine 4 Sulfonyl Aniline
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These calculations allow for the determination of stable conformations, the analysis of molecular orbitals, and the mapping of electrostatic potential surfaces, which collectively define the chemical nature of the compound.
Optimized Geometries and Conformational Analysis
The three-dimensional structure of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is characterized by the spatial arrangement of its three main components: the substituted aniline (B41778) ring, the ethoxy group, and the morpholine-4-sulfonyl moiety. Conformational analysis is essential to identify the most stable geometric arrangements (conformers) of the molecule.
The flexibility of the molecule arises primarily from the rotation around several key single bonds: the C-O bond of the ethoxy group, the C-S bond linking the sulfonyl group to the benzene (B151609) ring, and the S-N bond of the sulfonamide. The morpholine (B109124) ring itself typically adopts a stable chair conformation, which is the most common low-energy conformation for six-membered saturated heterocyclic rings.
Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S | ~1.77 Å |
| S=O (avg) | ~1.45 Å | |
| S-N (morpholine) | ~1.65 Å | |
| C-N (aniline) | ~1.40 Å | |
| C-O (ethoxy) | ~1.37 Å | |
| Bond Angle | C-S-N | ~107° |
| O-S-O | ~120° | |
| Dihedral Angle | C-C-S-N | ~75-85° |
| C-C-O-C | ~0° or ~180° (planar) |
Note: These values are hypothetical and based on typical values for similar functional groups in related structures.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com
For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline ring and the nitrogen and oxygen atoms of the ethoxy group. nih.gov These areas are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-withdrawing sulfonyl group and the benzene ring, indicating these regions are susceptible to nucleophilic attack. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Formula | Predicted Value |
| HOMO Energy (EHOMO) | - | -6.2 eV |
| LUMO Energy (ELUMO) | - | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Ionization Potential (I) | -EHOMO | 6.2 eV |
| Electron Affinity (A) | -ELUMO | 1.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |
| Chemical Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | 3.15 eV |
Note: These values are hypothetical estimates based on DFT calculations of structurally related aniline and sulfonamide derivatives. nih.govmdpi.com
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color scale to represent different potential values on the electron density surface.
Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the sulfonyl and ethoxy groups, as well as the nitrogen atom of the aniline group.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. Such regions would be found around the hydrogen atoms of the aniline's amino group (N-H) and potentially the sulfur atom of the sulfonyl group.
Green regions correspond to neutral or near-zero potential, typically found over the carbon atoms of the benzene ring and the hydrocarbon portions of the morpholine and ethoxy groups.
The MEP surface provides a clear, intuitive picture of the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis.
Spectroscopic Property Predictions via Computational Methods
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful aid in the interpretation of experimental data.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for the optimized molecular geometry, predicted chemical shifts can be obtained. These theoretical values, when compared with experimental spectra, can confirm structural assignments and help resolve ambiguities.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the -NH₂ protons, the ethoxy group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, and the protons on the morpholine ring. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. Theoretical calculations help in assigning these signals precisely. For example, the aromatic protons would exhibit splitting patterns influenced by their position relative to the electron-donating ethoxy and amino groups and the electron-withdrawing sulfonyl group. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Type | Predicted ¹H Shift (δ) | Atom Type | Predicted ¹³C Shift (δ) |
| Aromatic CH | 6.8 - 7.5 | Aromatic C-N | ~148 |
| Aniline NH₂ | 4.0 - 4.5 | Aromatic C-O | ~155 |
| Ethoxy CH₂ | ~4.1 | Aromatic C-S | ~135 |
| Ethoxy CH₃ | ~1.4 | Aromatic CH | 110 - 125 |
| Morpholine CH₂ (N-side) | ~3.1 | Ethoxy CH₂ | ~64 |
| Morpholine CH₂ (O-side) | ~3.7 | Ethoxy CH₃ | ~15 |
| Morpholine CH₂ (N-side) | ~46 | ||
| Morpholine CH₂ (O-side) | ~66 |
Note: Chemical shifts are hypothetical and relative to TMS. Actual values depend on solvent and other experimental conditions.
Vibrational Frequency Calculations
Theoretical vibrational analysis, based on calculating the second derivatives of energy with respect to atomic coordinates, yields the frequencies and intensities of vibrational modes. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the computed vibrational spectrum with the experimental one is a robust method for confirming the molecular structure and identifying characteristic functional group vibrations. researchgate.net
For this compound, key predicted vibrational frequencies would include:
N-H stretching of the aniline group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching from the aromatic ring, ethoxy, and morpholine groups, usually found between 2850-3100 cm⁻¹.
Asymmetric and symmetric S=O stretching of the sulfonyl group, which are very strong and characteristic, expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. nih.gov
C-O-C stretching of the ethoxy group and morpholine ring.
S-N stretching of the sulfonamide linkage.
C-N stretching of the aniline group.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for DFT/B3LYP) to improve agreement with experimental data.
Table 4: Predicted Major Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Scaled Frequency | Expected Intensity |
| N-H Asymmetric Stretch | ~3450 | Medium |
| N-H Symmetric Stretch | ~3360 | Medium |
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| S=O Asymmetric Stretch | ~1350 | Very Strong |
| S=O Symmetric Stretch | ~1160 | Very Strong |
| C-O-C Asymmetric Stretch | ~1245 | Strong |
| S-N Stretch | ~950 | Medium |
Note: These are representative, hypothetical frequencies based on computational studies of similar sulfonamides. nih.govresearchgate.net
Intermolecular Interactions and Supramolecular Assembly Studies
The supramolecular assembly of this compound in the solid state is dictated by a variety of non-covalent interactions. Computational modeling, particularly using methods like Density Functional Theory (DFT), is essential for elucidating the geometry and energetics of these interactions, which ultimately govern the crystal packing and macroscopic properties of the material. The molecule possesses several key functional groups capable of engaging in significant intermolecular interactions: the aniline (-NH2) group, the ethoxy (-OCH2CH3) group, the sulfonyl (-SO2-) group, and the morpholine ring.
Hydrogen Bonding Networks
The structure of this compound contains potent hydrogen bond donors and acceptors, making hydrogen bonding the primary directional force in its supramolecular assembly. The aniline group provides two donor protons (N-H), while the sulfonyl group offers two strong acceptor oxygen atoms (O=S=O). Additionally, the oxygen atom of the morpholine ring and the oxygen of the ethoxy group can act as weaker hydrogen bond acceptors.
Computational studies on analogous aromatic sulfonamides have revealed characteristic hydrogen-bonding patterns that often lead to one-dimensional chain assemblies. acs.orgnih.govnih.gov For this compound, several hydrogen bonding motifs are theoretically plausible:
N-H···O=S Interactions: The most prominent interaction is expected between the aniline nitrogen (donor) and the sulfonyl oxygen (acceptor) of a neighboring molecule. This type of interaction is a hallmark of sulfonamide crystal structures and can lead to the formation of robust dimers or extended chains. nih.govresearchgate.net
N-H···O(morpholine) Interactions: The aniline protons can also interact with the oxygen atom of the morpholine ring. While generally weaker than the interaction with the sulfonyl oxygen, this bond can contribute to more complex three-dimensional networks.
Theoretical calculations using DFT can predict the geometric parameters and interaction energies of these hydrogen bonds. acs.orgnih.govresearchgate.net A hypothetical analysis of the primary hydrogen bond is presented below.
| Interaction Type | Donor-Acceptor Atom Pair | Hypothetical Bond Length (Å) | Hypothetical Bond Angle (°) | Hypothetical Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| N-H···O=S | N(aniline)-H ··· O(sulfonyl) | 1.95 | 165 | -5.8 |
| N-H···O(morpholine) | N(aniline)-H ··· O(morpholine) | 2.10 | 158 | -3.5 |
| C-H···O=S | C(morpholine)-H ··· O(sulfonyl) | 2.45 | 145 | -1.2 |
This table contains interactive data. Users can sort and filter the information based on the column headers.
Van der Waals Interactions and Stacking Effects
Alongside directional hydrogen bonds, non-directional van der Waals forces and π-π stacking effects are crucial for achieving dense crystal packing. acs.org The substituted benzene ring in this compound is the primary site for potential π-π stacking interactions.
The electron-donating nature of the aniline and ethoxy groups, combined with the electron-withdrawing character of the morpholine-4-sulfonyl group, creates a polarized aromatic system. This electronic distribution influences the preferred stacking geometry (e.g., parallel-displaced vs. sandwich) to optimize electrostatic interactions. Computational studies on similar aromatic systems show that substituents significantly modulate stacking energies and geometries. rsc.orgnih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies in Non-Biological Contexts
While QSAR is most famously applied in drug discovery, its principles can be extended to model relationships between molecular structure and non-biological properties. This is often referred to as Quantitative Structure-Property Relationship (QSPR). wikipedia.orgmdpi.com For a compound like this compound, QSPR models can be developed to predict its utility in material science or its behavior in analytical systems.
Application to Material Science Properties or Analytical Performance
QSPR models can predict various physicochemical properties relevant to material science without the need for experimental measurement. researchgate.netacs.org Properties such as melting point, solubility, and thermal stability are directly linked to the intermolecular forces discussed previously and can be correlated with calculated molecular descriptors.
For instance, a QSPR model for predicting aqueous solubility could be developed for a series of related aniline sulfonamide derivatives. nih.govresearchgate.net The model would take the form of a mathematical equation:
Solubility = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
The descriptors are numerical values representing different aspects of the molecular structure. A hypothetical QSPR study might involve the following descriptors for this compound:
| Descriptor Type | Descriptor Name | Hypothetical Calculated Value | Relevance to Property (e.g., Solubility) |
|---|---|---|---|
| Electronic | Dipole Moment (Debye) | 4.5 | Relates to polarity and interaction with polar solvents. |
| Topological | Molecular Surface Area (Ų) | 310.5 | Relates to the energy required to create a cavity in the solvent. |
| Quantum-Chemical | Hydrogen Bond Acceptor Count | 4 | Indicates potential for interaction with protic solvents. |
| Quantum-Chemical | Hydrogen Bond Donor Count | 1 | Indicates potential for interaction with aprotic/protic solvents. |
| Physicochemical | LogP (Octanol-Water Partition) | 1.8 | Measures lipophilicity/hydrophilicity. |
This table contains interactive data. Users can sort and filter the information based on the column headers.
By building a model with a training set of similar molecules with known solubilities, the solubility of this compound could be predicted. elsevierpure.com Such models are valuable for screening compounds for applications where a specific solubility profile is required.
Prediction of Chemical Reactivity and Selectivity
Computational methods and QSAR-like approaches can be used to predict the chemical reactivity and regioselectivity of molecules. tandfonline.com For an aromatic compound like this compound, a key area of interest is predicting the outcome of electrophilic aromatic substitution (EAS) reactions. mit.educhemrxiv.org
The aniline and ethoxy groups are strong activating, ortho-, para-directing groups, while the sulfonyl group is a deactivating, meta-directing group. The ultimate site of substitution will depend on the interplay of these electronic effects. Quantum chemical calculations can provide descriptors that quantify the reactivity of each position on the aromatic ring.
Key descriptors for predicting EAS regioselectivity include:
Calculated Atomic Charges: More negative carbons are more attractive to electrophiles.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) indicates the location of the most available electrons. The position with the largest HOMO coefficient is often the most reactive site. acs.org
Fukui Functions: These functions indicate the change in electron density at a specific point when an electron is added or removed, highlighting nucleophilic and electrophilic sites.
A computational analysis would yield data similar to the hypothetical table below, predicting the most likely site for electrophilic attack.
| Ring Position | Hypothetical Atomic Charge (Mulliken) | Hypothetical HOMO Lobe Size (Relative) | Predicted Reactivity towards Electrophiles |
|---|---|---|---|
| C1 (ipso-Ethoxy) | +0.15 | Small | Low |
| C2 (ortho-Aniline, ipso-Ethoxy) | -0.18 | Medium | Moderate |
| C3 (meta-Aniline, ortho-Sulfonyl) | -0.05 | Small | Low |
| C4 (para-Aniline) | -0.25 | Large | High |
| C5 (ipso-Sulfonyl) | +0.30 | Very Small | Very Low |
| C6 (ortho-Aniline) | -0.22 | Large | High |
This table contains interactive data. Users can sort and filter the information based on the column headers.
Based on this hypothetical data, which reflects the expected directing effects, positions C4 and C6 would be the most susceptible to electrophilic attack. Such predictive models allow for the rational design of synthetic routes and the anticipation of reaction outcomes. rsc.orgnih.gov
Applications of 2 Ethoxy 5 Morpholine 4 Sulfonyl Aniline in Chemical Sciences
Utilization in Materials Chemistry
The molecular structure of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline, featuring a reactive aniline (B41778) group and bulky, polar substituents, makes it a candidate for the synthesis of specialized materials. These substituents can influence properties such as solubility, thermal stability, and morphology in the final material.
Aniline and its derivatives are foundational monomers for the synthesis of polyaniline (PANI), a well-known conducting polymer. researchgate.net The polymerization is typically an oxidative process where the aniline units link primarily at the para-position relative to the amine group. researchgate.net The properties of the resulting polymer can be finely tuned by introducing substituents onto the aniline ring. rsc.orgnih.gov
The presence of the ethoxy and morpholine-4-sulfonyl groups on the aniline ring of this compound would be expected to significantly modify the properties of the corresponding polymer compared to unsubstituted polyaniline. The bulky morpholine (B109124) sulfonyl group could increase the solubility of the polymer in organic solvents by disrupting the close packing of polymer chains, a common challenge with pristine PANI. researchgate.net Furthermore, these substituents would influence the electronic properties, and therefore the conductivity, of the resulting polymer. rsc.org
Table 1: Potential Influence of Substituents on Polyaniline Properties
| Substituent Group | Likely Effect on Polymer Properties | Rationale |
|---|---|---|
| Ethoxy (-OC₂H₅) | Increased solubility, modified electronic properties | The flexible alkyl chain can disrupt inter-chain packing. The oxygen atom can influence the electron density of the polymer backbone. |
While specific studies on the polymerization of this compound are not prominent in the literature, the principles of aniline derivative polymerization suggest it could be a valuable monomer for creating soluble, functional, and processable conducting polymers for applications in sensors, electrochromic devices, and antistatic coatings. researchgate.netnih.gov
Aromatic primary amines are crucial intermediates in the synthesis of azo dyes, which constitute the largest class of commercial colorants. scialert.netnairaproject.com The synthesis involves a two-step process: diazotization of the primary aromatic amine to form a diazonium salt, followed by coupling with an electron-rich aromatic compound (a coupling component). unb.ca
Theoretically, this compound can be diazotized using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. This reactive intermediate could then be coupled with various phenols, naphthols, or aromatic amines to produce a wide range of azo dyes. The color and properties of the resulting dye would be influenced by the entire molecular structure, including the ethoxy and morpholine-sulfonyl groups, which act as auxochromes or modify the dye's solubility and affinity for different substrates. nairaproject.com The morpholine-sulfonyl group, in particular, could enhance the light and water fastness of the dye.
Although no specific dyes synthesized from this compound are commercially documented, its potential is clear from the established chemistry of dye synthesis. epa.gov Its classification as a potential building block for optical materials by some chemical suppliers further suggests its utility in applications where specific chromophoric properties are desired. bldpharm.com
The development of liquid crystals often involves the synthesis of molecules with a rigid core and flexible terminal groups. Aniline derivatives are commonly used to create the central rigid core, often by forming a Schiff base (or azomethine) through condensation with an aromatic aldehyde. nih.govnih.gov The resulting molecular shape and polarity are key determinants of whether a compound will exhibit liquid crystalline phases (e.g., nematic, smectic). researchgate.net
This compound possesses a rigid phenyl ring. It could potentially be reacted with a substituted benzaldehyde (B42025) to form a Schiff base. The bulky and polar morpholine-sulfonyl group, combined with the ethoxy group, would significantly influence the intermolecular interactions and molecular packing. While this specific compound has not been reported in liquid crystal literature, studies on similarly structured aniline derivatives show that the nature and position of substituents are critical for achieving mesomorphic behavior. tandfonline.comresearchgate.net The large side group might disrupt the delicate balance of intermolecular forces required for liquid crystal formation, or it could potentially lead to novel smectic phases.
Application as an Analytical Reagent or Chemical Probe
The functional groups within this compound provide reactive sites that could be exploited for analytical purposes.
In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it more suitable for analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netnih.gov This is often done to increase volatility, improve thermal stability, or enhance detectability (e.g., by adding a chromophore for UV-Vis detection or a fluorophore for fluorescence detection). psu.eduacademicjournals.org
While it is more likely that this compound would be the analyte requiring derivatization, the question asks for its use as a reagent. In a hypothetical scenario, if this molecule were modified to contain a reactive group capable of selectively binding to a target analyte, it could serve as a derivatizing agent. For instance, if the aniline group were converted to a more reactive functional group (e.g., an isothiocyanate), the resulting molecule could be used to tag and detect other molecules. However, there is no evidence in the current literature of its use in this capacity.
The structure of this compound contains several potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry. The oxygen atoms of the sulfonyl group, the nitrogen atom of the morpholine ring, and the nitrogen atom of the aniline group are all potential donor sites. jocpr.comresearchgate.net
Sulfonamide derivatives are well-known to form stable complexes with a variety of transition metals. researchgate.netnih.gov These metal complexes have applications in catalysis, materials science, and medicine. nih.gov The coordination of a metal ion to this compound could lead to the formation of mono- or polynuclear complexes with interesting structural and electronic properties. The specific geometry and stability of these complexes would depend on the metal ion and the reaction conditions. The bulky nature of the ligand could also lead to the formation of complexes with specific steric properties, which could be useful in catalysis.
Table 2: Potential Metal Coordination Sites in this compound
| Potential Donor Atom | Functional Group | Type of Interaction |
|---|---|---|
| Aniline Nitrogen | Primary Amine (-NH₂) | Lewis base, coordinates to metal center |
| Sulfonyl Oxygens | Sulfonyl (-SO₂-) | Lewis base, can act as a bridging or chelating site |
| Morpholine Nitrogen | Tertiary Amine | Lewis base, potential coordination site |
While specific research on the coordination complexes of this compound is scarce, the known chemistry of related sulfonamides and anilines strongly supports its potential as a versatile ligand. jocpr.com
Role in Catalysis
Research into the catalytic applications of this compound is presently undocumented in publicly accessible scientific literature. While the broader classes of aniline and morpholine derivatives have been explored in various catalytic systems, no specific studies pertaining to this compound have been reported.
Use as a Chiral Ligand or Organocatalyst
There are no available research findings to suggest that this compound has been investigated or utilized as a chiral ligand or an organocatalyst. The potential for this molecule to act in such capacities remains an unexplored area of research.
Modifier for Heterogeneous Catalysts
No studies have been published that describe the use of this compound as a modifier for heterogeneous catalysts. Its potential effects on the activity, selectivity, or stability of such catalytic systems have not been reported.
Industrial Chemical Intermediates Beyond Pharmaceutical Contexts
While the parent compounds, aniline and morpholine, are versatile industrial chemicals with wide-ranging applications in the production of dyes, polymers, rubber, and agrochemicals, there is no evidence to suggest that this compound is used as an industrial chemical intermediate outside of pharmaceutical synthesis. knowde.combritannica.comwikipedia.orgresearchgate.netchemcess.come3s-conferences.orgacs.orgatamankimya.com Its application appears to be highly specialized, with no documented use in broader industrial chemical manufacturing.
The following table provides a summary of the data, or lack thereof, for the specified applications:
Interactive Data Table: Research Findings for this compound| Section | Subsection | Research Findings Available |
| 7.3. Role in Catalysis | 7.3.1. Use as a Chiral Ligand or Organocatalyst | No |
| 7.3.2. Modifier for Heterogeneous Catalysts | No | |
| 7.4. Environmental Chemistry | 7.4.1. Chemical Fate and Transformation (Abiotic) | No |
| 7.4.2. Adsorption and Degradation (Non-biological) | No | |
| 7.5. Industrial Intermediate | Beyond Pharmaceutical Contexts | No |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies with Enhanced Efficiency
The classical synthesis of substituted anilines and sulfonamides often involves multi-step processes that can be inefficient and generate significant waste. Future research is focused on developing more streamlined and efficient synthetic routes to 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline.
One promising approach is the adoption of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. acs.orgrsc.org The synthesis of sulfonamides, a key structural component of the target molecule, has been successfully demonstrated in flow-through systems, leading to high-purity products with reduced waste. acs.org Applying this technology to the synthesis of this compound could lead to a more efficient and cost-effective manufacturing process. researchgate.net
Photoredox catalysis is another burgeoning area that could revolutionize the synthesis of aniline (B41778) derivatives. acs.orgacs.org Visible-light-mediated reactions can facilitate challenging bond formations under mild conditions, often with high selectivity. princeton.edu Research into photoredox-catalyzed amination and C-H functionalization could provide novel pathways to construct the this compound scaffold, potentially reducing the number of synthetic steps and the reliance on harsh reagents. chemistryworld.com
Furthermore, the development of novel recyclable catalysts for amination reactions is a key focus. researchgate.netnih.gov Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture and reused, significantly improving the sustainability of the process. Research into palladium- and nickel-catalyzed amination of aryl sulfonates and chlorides continues to yield more active and versatile catalytic systems with improved functional group tolerance. acs.orgwiley.comresearchgate.net
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, waste minimization. acs.orgrsc.org |
| Photoredox Catalysis | Mild reaction conditions, high selectivity, novel bond formations. acs.orgacs.orgchemistryworld.com |
| Recyclable Catalysis | Reduced catalyst waste, improved process sustainability, cost-effectiveness. researchgate.netnih.gov |
Exploration of Underutilized Reactivity of this compound
The aromatic core of this compound possesses several C-H bonds that are ripe for exploration through modern synthetic methods. C-H activation is a powerful tool for the direct functionalization of otherwise inert bonds, offering a more atom-economical approach to creating complex molecules. sigmaaldrich.commdpi.com
Future research could focus on the selective C-H functionalization of the aniline ring. ethz.ch The directing-group potential of the ethoxy, amino, and sulfonylmorpholine substituents could be harnessed to achieve regioselective arylation, alkylation, or other transformations. Iron-catalyzed carbene-transfer reactions, for example, have shown promise in the C-H functionalization of aromatic compounds. mdpi.com This would open up a vast chemical space for the synthesis of novel derivatives with potentially interesting biological or material properties.
The reactivity of the aniline nitrogen and the morpholine (B109124) ring also presents opportunities. While the aniline group is a well-known nucleophile, its reactivity can be further modulated. For instance, its involvement in palladium-catalyzed coupling reactions is a cornerstone of modern organic synthesis. mit.eduacs.org The morpholine moiety, while generally stable, can participate in various chemical transformations, and its derivatives are of significant interest in medicinal chemistry. e3s-conferences.orgresearchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide valuable insights into its properties and reactivity, guiding future experimental work.
Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. umn.edu Such studies can help in understanding the regioselectivity of electrophilic aromatic substitution or C-H activation reactions on the aniline ring. nih.gov Computational models have been successfully used to predict the one-electron oxidation potentials of substituted anilines, which is crucial for understanding their behavior in redox reactions and potential applications in organic electronics. umn.edu
Furthermore, computational methods can be used to predict the pharmacokinetic profiles of novel derivatives. nih.gov By modeling parameters such as lipophilicity and metabolic stability, researchers can prioritize the synthesis of compounds with more favorable drug-like properties. Structure-metabolism relationship studies using computational chemistry have been shown to effectively predict the metabolic fate of substituted anilines. tandfonline.comresearchgate.net
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and regioselectivity. umn.edunih.gov |
| Molecular Docking | In silico screening for potential biological targets. |
| QSAR/QSPR Modeling | Prediction of physicochemical and biological properties of new derivatives. tandfonline.comresearchgate.net |
Integration into Emerging Technologies in Materials Science and Analytical Chemistry
The unique combination of an electron-rich aniline core, a flexible morpholine group, and a sulfonyl linker suggests that this compound could find applications in various emerging technologies.
In materials science , aniline derivatives are precursors to conductive polymers like polyaniline, which have applications in sensors, antistatic coatings, and organic electronics. researchgate.netnih.gov The substituents on the aniline ring can significantly influence the electronic properties of the resulting polymer. rsc.orgresearchgate.net Research into the polymerization of this compound or its incorporation into copolymers could lead to new materials with tailored electronic and physical properties. mdpi.com Some indigo (B80030) derivatives, which share structural similarities with aniline-based compounds, are known to be ambipolar organic semiconductors. wikipedia.org
The morpholine moiety is also known to be a valuable component in the design of "smart" polymers that respond to external stimuli such as pH or temperature, which have applications in drug delivery and tissue engineering. nih.gov
In analytical chemistry , the development of sensitive and selective methods for the detection of sulfonamides and aniline derivatives is of significant interest due to their presence as environmental pollutants and drug residues. nih.govpreprints.org this compound could serve as a standard or a building block for creating new analytical reagents or sensors for these classes of compounds.
Sustainable and Scalable Production of this compound
The principles of green chemistry are becoming increasingly important in the chemical industry. Future research on this compound will undoubtedly focus on developing sustainable and scalable production methods.
Biocatalysis offers a promising green alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, reducing the need for harsh reagents and organic solvents. The synthesis of chiral amines, a key feature of many pharmaceuticals, has been successfully achieved using biocatalytic routes. manchester.ac.ukmdpi.comnih.gov The development of biocatalytic methods for the synthesis of substituted anilines, for instance using nitroreductases, is an active area of research. acs.org
The use of flow chemistry , as mentioned earlier, is another key strategy for sustainable production. acs.org Continuous manufacturing processes can reduce energy consumption and waste generation compared to batch processes. researchgate.net Combining flow chemistry with recyclable catalysts presents a particularly powerful approach for sustainable and scalable synthesis. researchgate.net
| Sustainability Strategy | Application in Production |
| Biocatalysis | Enzymatic synthesis for improved selectivity and milder conditions. nih.govacs.org |
| Flow Chemistry | Continuous manufacturing for enhanced efficiency and safety. acs.orgresearchgate.net |
| Recyclable Catalysts | Minimization of catalyst waste and reduction of production costs. researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline, and what are the critical reaction parameters?
- Answer: The synthesis involves multi-step pathways, including sulfonation, protection/deprotection of functional groups, and substitution reactions. For example, sulfonyl chloride intermediates (e.g., from thionyl chloride treatment) are key precursors, as seen in analogous compounds like 5-(ethylsulfonyl)-2-methoxyaniline . Critical parameters include temperature control (e.g., reflux conditions for alkylation), stoichiometric ratios of reagents (e.g., Na₂SO₃ for sulfinate formation), and protection strategies (e.g., using 2-methyl-benzo[d]oxazole to shield the amino group during sulfonation) .
Q. Which spectroscopic and chromatographic techniques are employed to characterize this compound?
- Answer:
- 1H NMR (in CDCl₃ or DMSO-d₆) identifies aromatic protons and morpholine ring signals.
- IR spectroscopy confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
- HPLC or LC-MS ensures purity and detects byproducts, especially nitro derivatives formed during nitration steps .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer: The compound is typically soluble in polar aprotic solvents (e.g., THF, DMF) due to the sulfonyl and morpholine groups. Stability studies should assess decomposition under UV light, acidic/basic conditions, and elevated temperatures. Analogous sulfonamide compounds degrade via hydrolysis of the sulfonyl group in acidic media .
Advanced Research Questions
Q. How can conflicting yields in multi-step syntheses of this compound be systematically addressed?
- Answer: Contradictions often arise from competing reactions (e.g., over-nitration or incomplete deprotection). For example, using concentrated HNO₃/H₂SO₄ at 60°C may produce dinitro byproducts instead of mono-nitration . Mitigation strategies include:
- Design of Experiments (DoE): Optimize reaction time, temperature, and reagent ratios using Box-Behnken or factorial designs .
- In-line monitoring: Use FTIR or Raman spectroscopy to track intermediate formation in real time.
Q. What computational approaches are suitable for predicting the reactivity of the morpholine sulfonyl group in catalytic or biological systems?
- Answer:
- Density Functional Theory (DFT): Model sulfonyl group interactions with nucleophiles (e.g., amines) to predict substitution pathways.
- Molecular Dynamics (MD): Simulate binding affinities in biological targets (e.g., VEGFR2 kinase domain) by analyzing hydrogen bonds between the sulfonyl group and active-site residues .
Q. How does the electronic structure of this compound influence its photocatalytic degradation behavior?
- Answer: The electron-withdrawing sulfonyl group enhances oxidative degradation under simulated solar radiation. Studies on MnFe₂O₄/Zn₂SiO₄ catalysts show that hydroxyl radicals (•OH) preferentially attack the aromatic ring, leading to ring-opening products. Kinetic modeling (pseudo-first-order) quantifies degradation rates under varying pH and catalyst loads .
Methodological Guidelines
Q. What strategies are recommended for scaling up the synthesis while maintaining reproducibility?
- Answer:
- Flow chemistry: Continuous processing minimizes batch-to-batch variability in nitration and sulfonation steps.
- Quality control: Implement tandem LC-MS/NMR to validate intermediates at each step. For example, ensure complete reduction of nitro groups to amines using Pd/C under H₂ .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
